ETHANONE, 1-(4-AMINO-5-(p-CHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)-
CAS No.: 56463-73-1
Cat. No.: VC20524865
Molecular Formula: C13H13ClN2O
Molecular Weight: 248.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56463-73-1 |
|---|---|
| Molecular Formula | C13H13ClN2O |
| Molecular Weight | 248.71 g/mol |
| IUPAC Name | 1-[4-amino-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |
| Standard InChI | InChI=1S/C13H13ClN2O/c1-7-11(8(2)17)12(15)13(16-7)9-3-5-10(14)6-4-9/h3-6,16H,15H2,1-2H3 |
| Standard InChI Key | OOIDVVFBVRBJSS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(N1)C2=CC=C(C=C2)Cl)N)C(=O)C |
Introduction
Synthesis
The synthesis of this compound involves multi-step organic reactions. While specific details for this exact compound are not readily available, similar pyrrole derivatives are synthesized via the following general pathway:
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Formation of Pyrrole Core:
Pyrroles are typically synthesized using Paal-Knorr synthesis or condensation reactions involving α-amino ketones and dicarbonyl compounds. -
Substitution Reactions:
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The chlorophenyl group is introduced through electrophilic aromatic substitution.
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Methylation at the pyrrole ring is achieved using methyl iodide or other alkylating agents.
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Final Functionalization:
The amino group is added via reduction or amination processes.
For example, a related compound was synthesized by reacting precursors in ethanol with triethylamine as a catalyst to achieve high yields (73%) .
Biological and Pharmacological Relevance
Compounds with pyrrole backbones are widely studied for their biological activities due to their ability to interact with enzymes and receptors. The presence of an amino group and a chlorophenyl moiety enhances potential pharmacological applications:
Potential Applications:
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Antimicrobial Agents: Pyrrole derivatives often exhibit antibacterial and antifungal properties.
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Anti-inflammatory Drugs: The amino group can modulate biological pathways associated with inflammation.
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Cancer Therapeutics: Aromatic halogenated compounds are known to inhibit cell proliferation in certain cancers.
Further studies are required to elucidate the specific bioactivity of this compound.
Analytical Characterization
To confirm the structure and purity of ETHANONE, 1-(4-AMINO-5-(p-CHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)-, several analytical techniques are employed:
Spectroscopic Techniques:
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NMR (Nuclear Magnetic Resonance):
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Proton (H NMR) and Carbon (C NMR) spectra provide insights into the molecular framework.
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IR (Infrared Spectroscopy):
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Identifies functional groups such as -NH2 (broad peaks around 3300 cm) and C=O (sharp peak near 1700 cm).
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Crystallography:
Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms within the molecule .
Comparative Data Table
Below is a comparison between ETHANONE derivatives with similar structures:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) |
|---|---|---|---|---|
| ETHANONE, 1-(4-AMINO-5-(p-CHLOROPHENYL)-...) | C13H12ClN2O | 246.70 | Amino, Chlorophenyl | >300 |
| 1-(5-Amino-2-chlorophenyl)ethanone | C8H8ClNO | 169.61 | Amino, Chlorophenyl | ~323 |
| Ethyl 5-cyano-pyrrole derivative | C22H17Cl2N3O4 | ~458 | Cyano, Dichlorophenoxy | N/A |
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